molecular formula C10H15NO B1627776 4-Amino-3-phenylbutan-1-ol CAS No. 41175-40-0

4-Amino-3-phenylbutan-1-ol

Cat. No.: B1627776
CAS No.: 41175-40-0
M. Wt: 165.23 g/mol
InChI Key: BKZXXZZHXOYACN-UHFFFAOYSA-N
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Description

4-Amino-3-phenylbutan-1-ol is an organic compound with the molecular formula C10H15NO It is a chiral molecule that contains both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Amino-3-phenylbutan-1-ol involves the reduction of tert-butyl 3-cyano-3-phenylpropanoate using lithium aluminium hydride in tetrahydrofuran. The reaction is carried out at room temperature for approximately 2 hours. The mixture is then diluted with water, extracted with ethyl acetate, and the organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-phenylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 4-Amino-3-phenylbutan-2-one

    Reduction: 4-Amino-3-phenylbutane

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

4-Amino-3-phenylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-phenylbutan-1-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and enzyme activities .

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-3-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-8-10(6-7-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZXXZZHXOYACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590748
Record name 4-Amino-3-phenylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41175-40-0
Record name 4-Amino-3-phenylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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